
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is introduced to a halogenated pyridine derivative, followed by reduction to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(6-(Morpholin-1-yl)pyridin-3-yl)ethanol: Contains a morpholine ring instead of a pyrrolidine ring.
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group
Uniqueness: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of both the pyrrolidine and pyridine rings, which can confer specific chemical and biological properties. The ethanol group also provides additional functional versatility in chemical reactions and potential biological interactions.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Clave InChI |
FXSXASZUVJEJEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




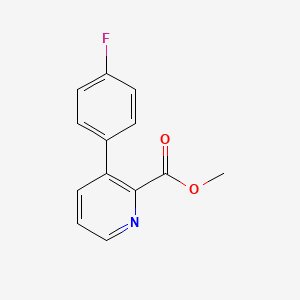
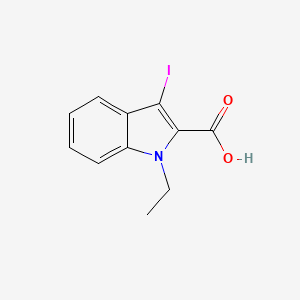

![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
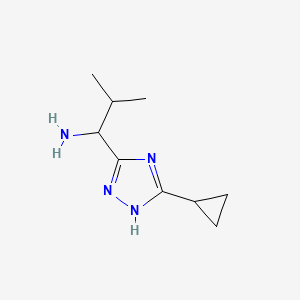
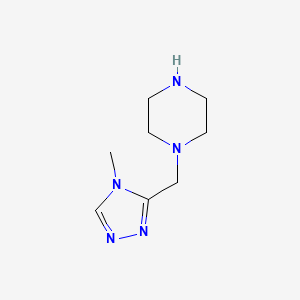


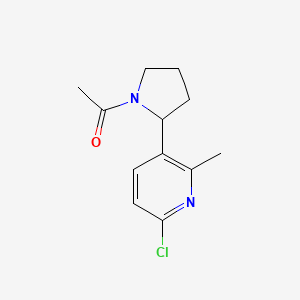
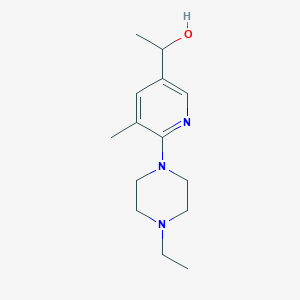
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
